molecular formula C22H27N5O4 B2580543 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919009-97-5

8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2580543
CAS RN: 919009-97-5
M. Wt: 425.489
InChI Key: PBUATJFVDLFSEA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C21H25N5O4 . It has an average mass of 411.454 Da and a monoisotopic mass of 411.190643 Da .

Scientific Research Applications

Structural Studies and Binding Mechanisms

A study conducted by Czaplicki et al. (1996) on a purine derivative, closely related to the specified compound, focused on its binding with herpes simplex virus thymidine kinase (HSV1 TK). Through transferred NOE experiments and a full relaxation matrix analysis, the study detailed the structural conformations in free and bound states, emphasizing the conformational specificity upon binding to the enzyme, which is crucial for understanding the drug's mechanism of action and its potential therapeutic applications (Czaplicki et al., 1996).

Synthesis and Antiviral Activity

Research on imidazo[1,2-a]-s-triazine nucleosides, which share structural similarities with the specified compound, has been reported by Kim et al. (1978). This study described the chemical synthesis and evaluated the antiviral activity of these nucleosides and their analogues against various viruses in tissue culture, demonstrating the potential of these compounds for antiviral applications (Kim et al., 1978).

Structural Analogs and Biological Activities

Further research into structural analogs of the specified compound has explored their synthesis, biological evaluation, and potential as therapeutic agents. For instance, the study by Zagórska et al. (2016) on 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione assessed their serotonin receptor affinity and phosphodiesterase inhibitor activity, providing insights into their applications in treating depression and anxiety (Zagórska et al., 2016).

Chemical Properties and Reactions

Lebraud et al. (2013) investigated the selective N-7 methylation of purines, demonstrating an efficient method applicable to a range of substrates, which is relevant for modifying the chemical structure and potentially altering the biological activity of compounds like the one (Lebraud et al., 2013).

properties

IUPAC Name

6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-14-6-5-7-17(12-14)13-26-20(29)18-19(24(4)22(26)30)23-21-25(8-10-31-11-9-28)15(2)16(3)27(18)21/h5-7,12,28H,8-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUATJFVDLFSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CCOCCO)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16609958

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